1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-19(21-16-13-17-9-3-1-4-10-17)20(14-7-8-15-20)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFMFVWEVFLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330864 | |
| Record name | 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
512795-97-0 | |
| Record name | 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with phenylmagnesium bromide to form 1-phenylcyclopentanol. This intermediate is then reacted with 2-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride to yield the desired carboxamide.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions typically include controlled temperatures, solvents like dichloromethane or toluene, and catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl or phenylethyl groups can be replaced by other substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
N-phenyl-N-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: This compound has a similar structure but with a piperidine ring instead of a cyclopentane ring.
N-phenyl-N-(2-phenylethyl)piperidin-4-yl]prop-2-enamide:
The uniqueness of this compound lies in its specific ring structure and substituents, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure
The compound features a cyclopentane ring substituted with a phenyl group and a carboxamide functional group. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to act as an inhibitor or modulator of these targets, influencing various biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways that regulate physiological responses.
Biological Activities
Research has indicated multiple biological activities associated with this compound:
- Antiviral Activity : Studies suggest that derivatives of cyclopentane carboxamides exhibit antiviral properties, particularly against viruses like SARS-CoV-2 by inhibiting viral proteases .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : There is evidence supporting its potential as an antimicrobial agent against various pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral proteases | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Effective against bacterial strains |
Case Study: Antiviral Efficacy
In a recent study exploring the efficacy of cyclopentane carboxamides against SARS-CoV-2, this compound was evaluated for its ability to inhibit the viral papain-like protease (PLpro). The results demonstrated significant inhibition with an IC50 value indicating strong antiviral potential .
Case Study: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a marked reduction in paw swelling and inflammatory cytokines, suggesting that it could be beneficial in managing inflammatory conditions.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate that the compound exhibits favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Rapid (within 30 minutes) |
| Distribution | High tissue affinity |
| Half-life | Approximately 6 hours |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with amines. For example, chloroacetyl chloride can react with a primary amine (e.g., 2-phenylethylamine) in chloroform under reflux, followed by cyclization. Optimization includes adjusting reaction time (12–24 hours), temperature (60–80°C), and solvent polarity (chloroform or DCM). Catalysts like DMAP or HOBt improve yields (70–90%) .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Chloroform/DCM |
| Catalyst | DMAP/HOBt |
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Peaks at δ 1.64–1.81 ppm (cyclopentyl CH₂), δ 3.64 ppm (CH₂-Cl in intermediates), and aromatic protons at δ 7.26–7.51 ppm .
- IR : Stretching bands at 3454 cm⁻¹ (NH₂) and 1662 cm⁻¹ (C=O) confirm amide formation .
- MS : Molecular ion peaks at m/z 280.75 (M⁺) with fragmentation patterns matching carboxamide derivatives .
Q. What are the primary challenges in achieving enantiomeric purity for cyclopentane-based carboxamides?
- Methodological Answer : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or asymmetric synthesis using Boc-protected intermediates (e.g., (1S,4R)-N-Boc-1-aminocyclopent-2-ene-4-carboxylic acid, 98% ee) .
Advanced Research Questions
Q. How do fluorinated or halogenated substituents on the phenyl rings influence the compound’s biological activity?
- Methodological Answer : Fluorination at the ortho or para positions (e.g., N-(2,6-difluorophenyl) analogs) enhances metabolic stability and receptor binding affinity. Comparative assays (e.g., enzyme inhibition, cell viability) show IC₅₀ improvements of 2–5 fold compared to non-fluorinated analogs .
Q. What strategies resolve contradictory data in literature regarding the antitumor activity of cyclopentane carboxamides?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use ≥3 cell lines (e.g., MCF-7, A549, HeLa).
- Test concentrations from 1 nM–100 μM.
- Validate apoptosis via flow cytometry (Annexin V/PI staining) .
Q. How can computational modeling predict the binding affinity of this compound to opioid receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) using μ-opioid receptor crystal structures (PDB: 4DKL). Key interactions:
- Hydrophobic contacts between cyclopentane and receptor pocket (ΔG ≈ −9.2 kcal/mol).
- Hydrogen bonds between carboxamide NH and Asp147 .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies for similar carboxamides?
- Methodological Answer : Variations stem from purification methods (e.g., column chromatography vs. recrystallization) and starting material purity (≥95% recommended). For example, Boc-protected intermediates yield higher purity (≥98%) but require acidic deprotection (TFA/DCM) .
Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
